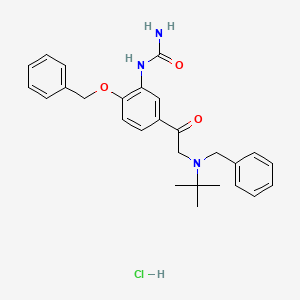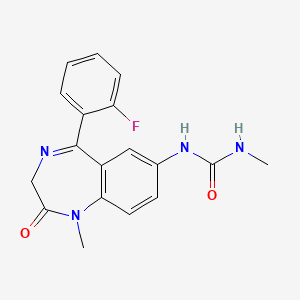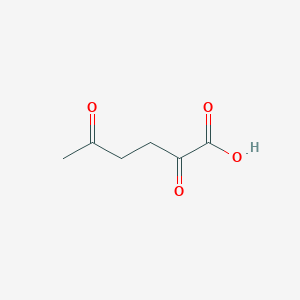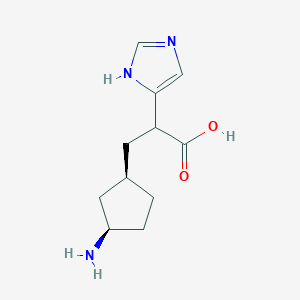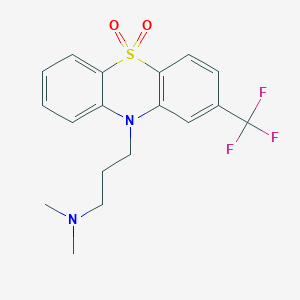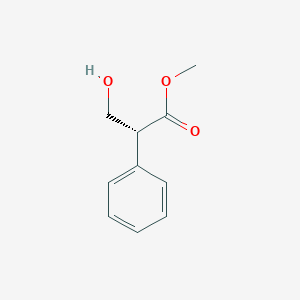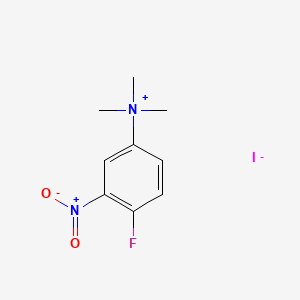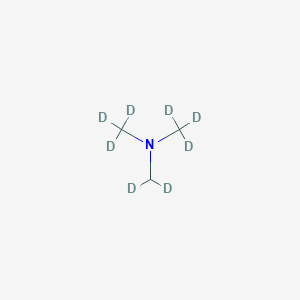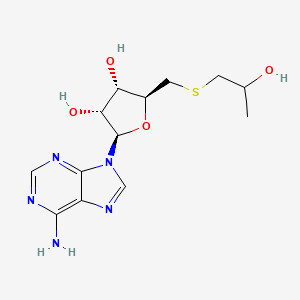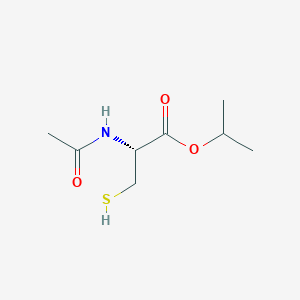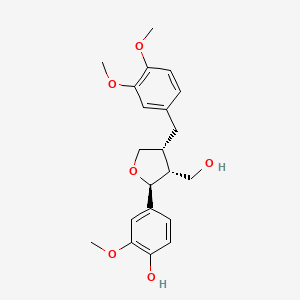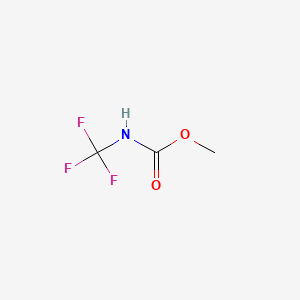
Methyl trifluoromethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl trifluoromethylcarbamate is an organic compound with the chemical formula CF3NHCOOCH3. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl trifluoromethylcarbamate can be synthesized through several methods. One common method involves the reaction of methyl carbamate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure maximum yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is often carried out under an inert atmosphere to prevent contamination.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl trifluoromethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethylcarbamic acid.
Reduction: Reduction reactions can convert it into methyl trifluoromethylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Trifluoromethylcarbamic acid.
Reduction: Methyl trifluoromethylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl trifluoromethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals and as a stabilizer in polymer manufacturing.
Mécanisme D'action
Methyl trifluoromethylcarbamate can be compared with other carbamate compounds such as ethyl carbamate and phenyl carbamate. While all these compounds share a common carbamate structure, this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in research and industry.
Comparaison Avec Des Composés Similaires
- Ethyl carbamate
- Phenyl carbamate
- Methyl carbamate
Propriétés
Numéro CAS |
62765-22-4 |
|---|---|
Formule moléculaire |
C3H4F3NO2 |
Poids moléculaire |
143.06 g/mol |
Nom IUPAC |
methyl N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C3H4F3NO2/c1-9-2(8)7-3(4,5)6/h1H3,(H,7,8) |
Clé InChI |
MCOUCBLMPMHNMH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel](/img/structure/B13417534.png)
![Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-](/img/structure/B13417535.png)
![methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate](/img/structure/B13417546.png)
